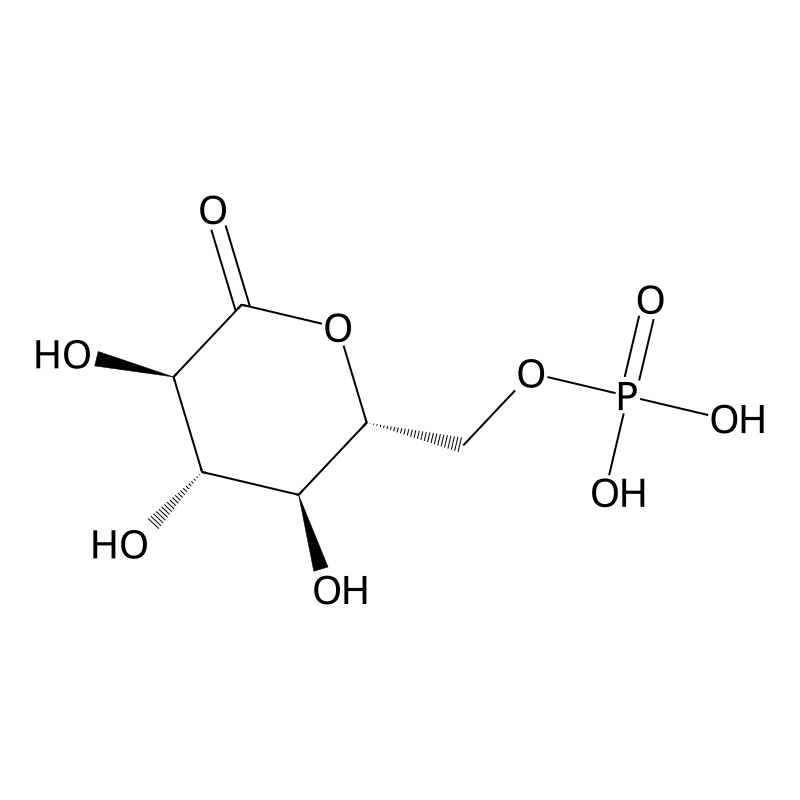

D-Glucono-1,5-lactone 6-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Glucono-1,5-lactone 6-phosphate (CAS 2641-81-8) is the direct enzymatic product of glucose-6-phosphate dehydrogenase (G6PDH) and a critical intermediate in the oxidative phase of the pentose phosphate pathway (PPP). This pathway is essential for generating cellular NADPH, which provides reducing power for biosynthesis and redox balance, and for producing pentose sugars for nucleotide synthesis. As a phosphorylated sugar lactone (a cyclic ester), its chemical stability and enzymatic specificity are distinct from its precursor, glucose-6-phosphate, and its downstream hydrolyzed product, 6-phosphogluconate. These differences are crucial for its specific roles in biochemical research and diagnostics.

References

- [1] Miclet, E., Stoven, V., Michels, P. A., Opperdoes, F. R., Lallemand, J. Y., & Duffieux, F. (2001). NMR spectroscopic analysis of the first two steps of the pentose-phosphate pathway in Trypanosoma brucei. Journal of Biological Chemistry, 276(37), 34840-34846.

- [9] Wang, Y. P., et al. (2017). γ-6-phosphogluconolactone, a byproduct of the oxidative pentose phosphate pathway, contributes to AMPK activation through inhibition of PP2A. Cell discovery, 3, 17028.

- [22] 6-Phosphoglucono-δ-lactone. Vaia. Retrieved April 28, 2026.

Substituting D-Glucono-1,5-lactone 6-phosphate with its precursor, glucose-6-phosphate (G6P), or its hydrolyzed form, 6-phosphogluconate (6-PG), is unviable for applications requiring the specific lactone structure. G6P is the substrate for G6PDH, not the product, and its use requires the presence of the enzyme and NADP+ to generate the lactone *in situ*, introducing unnecessary variables and complexity into an assay. The lactone is chemically unstable in aqueous solutions, readily hydrolyzing to the linear 6-PG; therefore, 6-PG cannot be used in studies targeting the specific enzymatic or inhibitory actions of the cyclic lactone. Furthermore, the non-phosphorylated analog, D-glucono-1,5-lactone, lacks the phosphate group essential for recognition by specific enzymes in the pentose phosphate pathway, such as 6-phosphogluconolactonase.

High Substrate Specificity for 6-Phosphogluconolactonase (PGLS)

D-Glucono-1,5-lactone 6-phosphate, specifically the δ-isomer formed by G6PDH, is the exclusive substrate for the enzyme 6-phosphogluconolactonase (PGLS), which catalyzes its hydrolysis to 6-phosphogluconate. PGLS shows no activity towards the γ-isomer, which can form if the δ-lactone accumulates. Procuring the purified δ-lactone is essential for direct kinetic studies of PGLS, as generating it *in situ* from G6P introduces the G6PDH enzyme and its product, NADPH, which can interfere with downstream measurements.

| Evidence Dimension | Enzymatic Activity |

| Target Compound Data | Specific substrate for 6-phosphogluconolactonase (PGLS) |

| Comparator Or Baseline | γ-6-phosphogluconolactone, Glucose-6-phosphate, 6-phosphogluconate: No activity with PGLS. |

| Quantified Difference | Qualitative (active vs. inactive) |

| Conditions | Standard enzymatic assay conditions for PGLS. |

This specificity makes the isolated compound essential for accurately characterizing PGLS enzyme kinetics without confounding variables from coupled reactions.

Defined Hydrolytic Instability for Controlled Kinetic and Inhibition Studies

Unlike the stable, linear 6-phosphogluconate, D-Glucono-1,5-lactone 6-phosphate is an unstable intermediate that undergoes spontaneous hydrolysis. The rate of this hydrolysis is pH-dependent. This known instability is a critical experimental parameter. For example, its non-phosphorylated analog, glucono-delta-lactone, exhibits a hydrolysis rate constant (k) for water-catalyzed hydrolysis of 4.59 x 10⁻⁵ s⁻¹ at 25°C. Researchers studying enzymes that interact with the lactone, or using it as a specific inhibitor, must procure the lactone form and account for this hydrolysis rate to achieve reproducible results, a level of control impossible when generating it within a complex mixture.

| Evidence Dimension | Hydrolysis Rate Constant (kH₂O) |

| Target Compound Data | Inherently unstable; hydrolyzes to linear form. (Rate data for non-phosphorylated analog: 4.59 x 10⁻⁵ s⁻¹ at 25°C) |

| Comparator Or Baseline | 6-phosphogluconate: Stable linear carboxylate that does not undergo lactonization under physiological conditions. |

| Quantified Difference | Qualitative (unstable vs. stable) |

| Conditions | Aqueous solution, pH-dependent. Data for analog at 25°C. |

Procuring the purified lactone allows for precise timing and control in kinetic experiments, ensuring that observed effects are due to the lactone itself and not its hydrolysis product.

Direct Kinetic Analysis of 6-Phosphogluconolactonase (PGLS)

This compound is the required starting material for determining the kinetic parameters (Km, Vmax) of PGLS from various organisms. Using the purified lactone avoids the need for a coupled enzyme assay starting from G6P, which would introduce confounding enzymes and cofactors, thereby simplifying the experimental design and increasing the accuracy of the results.

Investigating Product Inhibition Mechanisms of G6PDH

To accurately study the kinetics of glucose-6-phosphate dehydrogenase (G6PDH), it is necessary to distinguish the inhibitory effects of the direct product (the lactone) from the downstream product (6-phosphogluconate). Procuring D-Glucono-1,5-lactone 6-phosphate allows for direct addition to G6PDH assays to quantify its specific feedback inhibition, a task complicated by its rapid hydrolysis to 6-phosphogluconate if not controlled.

Use as a Specific Substrate for Mycoplasma Lactonases

Research has identified D-Glucono-1,5-lactone 6-phosphate as a specific substrate for lactonase enzymes from certain pathogenic bacteria, such as *Mycoplasma synoviae* and *Mycoplasma agalactiae*. This makes it a valuable tool for screening inhibitors of these specific bacterial enzymes, which could be relevant in veterinary or diagnostic research.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types